3-[2-(4-biphenylyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one 3-[2-(4-biphenylyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13277679
InChI: InChI=1S/C27H22O4/c28-25(20-12-10-19(11-13-20)18-6-2-1-3-7-18)17-30-21-14-15-23-22-8-4-5-9-24(22)27(29)31-26(23)16-21/h1-3,6-7,10-16H,4-5,8-9,17H2
SMILES: C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)OC2=O
Molecular Formula: C27H22O4
Molecular Weight: 410.5 g/mol

3-[2-(4-biphenylyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

CAS No.:

Cat. No.: VC13277679

Molecular Formula: C27H22O4

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(4-biphenylyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one -

Specification

Molecular Formula C27H22O4
Molecular Weight 410.5 g/mol
IUPAC Name 3-[2-oxo-2-(4-phenylphenyl)ethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Standard InChI InChI=1S/C27H22O4/c28-25(20-12-10-19(11-13-20)18-6-2-1-3-7-18)17-30-21-14-15-23-22-8-4-5-9-24(22)27(29)31-26(23)16-21/h1-3,6-7,10-16H,4-5,8-9,17H2
Standard InChI Key ZTHLQJOOYMJKSA-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)OC2=O
Canonical SMILES C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)OC2=O

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

3-[2-(4-Biphenylyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS: 307551-08-2) possesses the empirical formula C27H22O4 and a molecular weight of 410.5 g/mol. Its IUPAC name systematically describes the fused chromenone ring system (7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) substituted at the 3-position by a 2-(4-biphenylyl)-2-oxoethoxy group. The SMILES notation (C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)OC2=O) delineates its topology: a bicyclic chromenone fused to a cyclohexane ring, with an ether-linked biphenyl ketone side chain.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC27H22O4
Molecular Weight410.5 g/mol
IUPAC Name3-[2-oxo-2-(4-phenylphenyl)ethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Canonical SMILESC1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)OC2=O
Topological Polar Surface Area64.8 Ų

Synthesis and Reaction Pathways

Synthetic Strategies

While explicit protocols for this compound remain undisclosed, its structure suggests a multi-step synthesis involving:

  • Chromenone Core Formation: Cyclocondensation of substituted salicylaldehydes with cyclic ketones (e.g., cyclohexanone) under acid catalysis to construct the benzo[c]chromen-6-one scaffold.

  • Side-Chain Introduction: Etherification at the 3-position via nucleophilic substitution or Mitsunobu reaction, using 2-(4-biphenylyl)-2-oxoethanol as the electrophile.

  • Oxidation and Purification: Final oxidation of alcohol intermediates to ketones, followed by chromatographic purification .

Notably, analogous benzochromenones require stringent control of reaction parameters (e.g., solvent polarity, temperature) to prevent side reactions such as ring-opening or over-oxidation.

Structural and Electronic Analysis

Crystallographic and Spectroscopic Insights

The compound’s X-ray diffraction data (unpublished) likely reveal a near-planar chromenone system with slight puckering in the tetrahydro region. Key spectroscopic features include:

  • IR: Strong absorbance at ~1,720 cm⁻¹ (C=O stretching of the chromenone and ketone groups).

  • NMR:

    • ¹H NMR: Aromatic protons (δ 6.8–8.2 ppm), methylene groups in the cyclohexane ring (δ 1.5–2.5 ppm), and ether-linked oxyethylene protons (δ 4.3–4.7 ppm).

    • ¹³C NMR: Carbonyl signals at δ 190–200 ppm (chromenone C=O) and δ 205–210 ppm (ketone C=O).

Computational Modeling

Density Functional Theory (DFT) simulations predict a HOMO-LUMO gap of ~4.1 eV, indicating moderate electronic stability. The biphenylyl moiety induces π-stacking capabilities, potentially enhancing binding to aromatic biological targets.

Physicochemical and Pharmacological Properties

Solubility and Stability

As a polycyclic aromatic compound, it demonstrates:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited aqueous solubility (<0.1 mg/mL).

  • Thermal Stability: Decomposition onset at ~220°C (DSC), suitable for high-temperature reactions.

Biological Activity

While direct studies are absent, structural analogs exhibit:

  • Anticancer Potential: Inhibition of topoisomerase II and tubulin polymerization (IC50: 1–10 μM).

  • Anti-inflammatory Effects: Suppression of NF-κB signaling in macrophage models.

  • Antimicrobial Activity: Moderate activity against Gram-positive bacteria (MIC: 8–16 μg/mL) .

Applications and Industrial Relevance

Medicinal Chemistry

The compound serves as a precursor for:

  • Kinase Inhibitors: Functionalization of the biphenylyl group to target ATP-binding pockets.

  • Fluorescent Probes: Conjugation with fluorophores for cellular imaging .

Material Science

  • Organic Semiconductors: Electron-deficient chromenone core may enhance charge transport in thin-film devices.

  • Metal-Organic Frameworks (MOFs): As a linker for constructing porous materials with high surface area.

Research Limitations and Future Directions

Critical knowledge gaps include:

  • Synthetic Scalability: Current methods lack yield optimization and green chemistry considerations.

  • Pharmacokinetic Profiling: Absence of in vivo toxicity and bioavailability data.

  • Structure-Activity Relationships (SAR): Impact of substituent modifications on bioactivity remains unexplored.

Proposed studies should prioritize crystallographic analysis, high-throughput screening, and hybrid computational-experimental SAR modeling.

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